molecular formula C17H16ClNO5S B4775742 2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B4775742
M. Wt: 381.8 g/mol
InChI Key: MEEBYHSLARXDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as CGP 7930, is a selective antagonist of the GABA-B receptor. It is a chemical compound that has been widely used in scientific research to study the physiological and biochemical effects of GABA-B receptors in the central nervous system.

Mechanism of Action

CGP 7930 is a selective antagonist of the GABA-B receptor. GABA-B receptors are G-protein-coupled receptors that are widely distributed in the central nervous system. They play a crucial role in the regulation of neuronal excitability, synaptic transmission, and neurotransmitter release. CGP 7930 binds to the GABA-B receptor and prevents its activation by the endogenous ligand GABA. This leads to a decrease in the inhibitory tone of GABA-B receptors and an increase in neuronal excitability, synaptic transmission, and neurotransmitter release.
Biochemical and Physiological Effects:
CGP 7930 has been shown to produce a variety of biochemical and physiological effects in the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions. It has also been shown to decrease the release of glutamate and GABA in the hippocampus and prefrontal cortex. CGP 7930 has been shown to produce anxiogenic and pro-depressive effects in animal models. It has also been shown to produce hyperalgesic effects and increase the sensitivity to pain.

Advantages and Limitations for Lab Experiments

CGP 7930 has several advantages for lab experiments. It is a selective antagonist of the GABA-B receptor and does not affect other G-protein-coupled receptors. It has a high affinity for the GABA-B receptor and produces a potent and reversible blockade. It is also highly soluble in water and can be easily administered through various routes. However, CGP 7930 has some limitations for lab experiments. It produces a variety of biochemical and physiological effects that may confound the interpretation of results. It also has a short half-life and requires frequent dosing to maintain its effects.

Future Directions

There are several future directions for the use of CGP 7930 in scientific research. One direction is to investigate the role of GABA-B receptors in the regulation of addiction and substance abuse. Another direction is to study the effects of GABA-B receptor modulation on neuroinflammation and neurodegeneration. A third direction is to develop more selective and potent GABA-B receptor antagonists with longer half-lives and fewer side effects. Overall, CGP 7930 is a valuable tool for studying the physiological and biochemical effects of GABA-B receptors in the central nervous system and has the potential to advance our understanding of neurological disorders and diseases.

Scientific Research Applications

CGP 7930 has been used extensively in scientific research to study the physiological and biochemical effects of GABA-B receptors in the central nervous system. It has been used to investigate the role of GABA-B receptors in the regulation of pain, anxiety, depression, addiction, and sleep. CGP 7930 has also been used to study the effects of GABA-B receptor modulation on neuronal excitability, synaptic plasticity, and neurotransmitter release.

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-12-2-8-15(9-3-12)25(22,23)19-10-17(21)24-11-16(20)13-4-6-14(18)7-5-13/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEBYHSLARXDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-oxoethyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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